N-cyclohexyl-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-CYCLOHEXYL-2-({5-[(4-ISOPROPYLPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a triazole ring, and an isopropylphenoxy moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-({5-[(4-ISOPROPYLPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of the triazole ring and the attachment of the cyclohexyl and isopropylphenoxy groups. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Isopropylphenoxy Group: This step may involve nucleophilic substitution reactions.
Introduction of the Cyclohexyl Group: This can be done through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-({5-[(4-ISOPROPYLPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({5-[(4-ISOPROPYLPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups within the molecule may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-2-({5-[(4-ISOPROPYLPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}THIO)ACETAMIDE
- N-CYCLOHEXYL-2-({4-ETHYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}THIO)ACETAMIDE
Uniqueness
N-CYCLOHEXYL-2-({5-[(4-ISOPROPYLPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the triazole ring, cyclohexyl group, and isopropylphenoxy moiety distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H30N4O2S |
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Molecular Weight |
402.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[4-methyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H30N4O2S/c1-15(2)16-9-11-18(12-10-16)27-13-19-23-24-21(25(19)3)28-14-20(26)22-17-7-5-4-6-8-17/h9-12,15,17H,4-8,13-14H2,1-3H3,(H,22,26) |
InChI Key |
SQZGZNISRIZIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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